molecular formula C6Br2I4 B3069734 1,4-Dibromo-2,3,5,6-tetraiodobenzene CAS No. 886759-09-7

1,4-Dibromo-2,3,5,6-tetraiodobenzene

Cat. No.: B3069734
CAS No.: 886759-09-7
M. Wt: 739.49 g/mol
InChI Key: XPGHEGXNGYFMQF-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3,5,6-tetraiodobenzene is a highly halogenated aromatic compound with the molecular formula C6Br2I4. This compound is characterized by the presence of two bromine atoms and four iodine atoms attached to a benzene ring. The dense halogenation of the benzene ring makes this compound unique and interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,3,5,6-tetraiodobenzene can be synthesized through a series of halogenation reactions. The typical synthetic route involves the bromination and iodination of benzene derivatives. The reaction conditions often require the use of strong halogenating agents such as bromine (Br2) and iodine (I2) in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,3,5,6-tetraiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

1,4-Dibromo-2,3,5,6-tetraiodobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,3,5,6-tetraiodobenzene is primarily related to its ability to participate in halogenation and coupling reactions. The presence of multiple halogen atoms creates an electron-deficient aromatic system, which can interact with various molecular targets and pathways. In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate organic transformations .

Comparison with Similar Compounds

Properties

IUPAC Name

1,4-dibromo-2,3,5,6-tetraiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2I4/c7-1-3(9)5(11)2(8)6(12)4(1)10
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGHEGXNGYFMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)I)Br)I)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2I4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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